N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-11-4-2-3-5-14(11)16(23)21-10-15(22)12-6-8-13(9-7-12)17(18,19)20/h2-9,15,22H,10H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYUTZMKHPUSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethanol. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the trifluoromethyl group, such as N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylbenzamide, exhibit notable antimicrobial activity. These compounds have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. Specifically, derivatives of 4-(trifluoromethyl)benzoyl hydrazine have shown efficacy against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have demonstrated that similar structures can induce cytotoxic effects in cancer cell lines. The incorporation of trifluoromethyl groups is believed to enhance the bioactivity of these compounds by improving their lipophilicity and cellular uptake .
Study on Antibacterial Activity
A study published in Molecules detailed the synthesis of 2-substituted derivatives of 4-(trifluoromethyl)benzohydrazide, which included this compound. The results indicated that these compounds were effective against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antibacterial agents .
Evaluation of Anticancer Effects
Another investigation focused on the cytotoxicity of similar trifluoromethyl-containing compounds against various cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation significantly, indicating their potential for further development as anticancer drugs .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethylsulfonamide: Known for its fungicidal activity.
Indole derivatives: Possess diverse biological activities and are structurally similar due to the presence of aromatic rings.
Uniqueness
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylbenzamide is unique due to the combination of its trifluoromethyl group, hydroxy group, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be described by its chemical structure, which includes a hydroxyl group, a trifluoromethyl group, and an amide linkage. The synthesis often involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Hydroxyl Group | Enhances solubility and biological activity |
| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |
| Amide Linkage | Contributes to overall stability and interaction with biological targets |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. Research indicates that it may exhibit anti-inflammatory, antitumor, and antimicrobial properties. The trifluoromethyl group is particularly significant as it enhances the compound's ability to penetrate cell membranes and interact with target proteins.
- Anti-inflammatory Properties : Studies have shown that this compound can inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses. By reducing the activation of NF-κB, the compound may help mitigate inflammation-related diseases .
- Antitumor Activity : In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting significant cytotoxic effects .
- Antimicrobial Effects : Preliminary data suggest that this compound exhibits antimicrobial activity against several bacterial strains, indicating potential applications in treating infections .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a marked decrease in cell viability and alterations in cell morphology at concentrations above 10 µM, indicating its potential as an anticancer agent .
- Inflammatory Response Modulation : Another research effort focused on the compound's ability to modulate inflammatory responses in vitro. It was found to significantly reduce cytokine production in stimulated immune cells, suggesting its utility in inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Data indicate favorable absorption characteristics, with studies showing good oral bioavailability and metabolic stability due to the presence of the trifluoromethyl group .
Table 2: Pharmacokinetic Properties
| Property | Value/Description |
|---|---|
| Oral Bioavailability | High (specific values vary by study) |
| Metabolic Stability | Enhanced due to trifluoromethyl group |
| Half-Life | Moderate (specific values needed) |
Q & A
Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. A typical approach involves refluxing 2-methylbenzoyl chloride with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol in anhydrous dichloromethane under nitrogen. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 1:3). Optimization includes:
- Temperature control (60–80°C) to minimize side reactions.
- Use of triethylamine as a base to neutralize HCl byproducts.
- Purification via column chromatography (silica gel, gradient elution) .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–75% (after optimization) |
| Purity (HPLC) | ≥95% |
Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?
- Methodological Answer : Structural validation requires multi-modal analysis:
- NMR : and NMR to confirm benzamide backbone and trifluoromethyl group (e.g., ~7.5 ppm for aromatic protons, ~120–125 ppm for CF in NMR).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (calculated m/z: ~392.1).
- X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen bonding (e.g., hydroxyethyl group orientation) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no effect)?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address:
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular assays (e.g., bacterial proliferation).
- Purity Reassessment : Use LC-MS to detect trace impurities (e.g., unreacted starting materials) that may interfere.
- Solubility Controls : Ensure DMSO concentration ≤0.1% to avoid solvent-induced artifacts.
Example: A study found conflicting IC values for acps-pptase inhibition; reassessment revealed batch-dependent impurities affecting results .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and how can this be studied?
- Methodological Answer : The CF group enhances metabolic stability and lipophilicity. Experimental approaches:
- LogP Measurement : Shake-flask method (octanol/water) to quantify hydrophobicity (expected LogP ~3.5).
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) to measure half-life (e.g., t >60 mins indicates resistance to CYP450 oxidation).
- SAR Studies : Compare with non-CF analogs to isolate the group’s contribution .
Q. What computational methods predict binding modes to bacterial targets (e.g., acps-pptase)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used:
- Docking : Parameterize the CF group’s electrostatic potential and fit into hydrophobic pockets.
- Free Energy Calculations : MM/PBSA to estimate binding affinity (ΔG ~-8 kcal/mol suggests strong inhibition).
Example: A 2023 study identified hydrogen bonding between the hydroxyethyl group and Ser-124 of acps-pptase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
